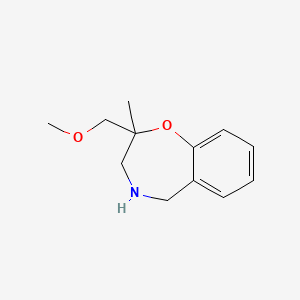

2-(Methoxymethyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine

Beschreibung

2-(Methoxymethyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is a seven-membered heterocyclic compound featuring a benzoxazepine core substituted with a methyl and methoxymethyl group at the 2-position. This structure combines aromaticity (benzene ring) with a partially saturated oxazepine ring, conferring unique physicochemical and pharmacological properties.

Eigenschaften

CAS-Nummer |

2920145-26-0 |

|---|---|

Molekularformel |

C12H17NO2 |

Molekulargewicht |

207.27 g/mol |

IUPAC-Name |

2-(methoxymethyl)-2-methyl-4,5-dihydro-3H-1,4-benzoxazepine |

InChI |

InChI=1S/C12H17NO2/c1-12(9-14-2)8-13-7-10-5-3-4-6-11(10)15-12/h3-6,13H,7-9H2,1-2H3 |

InChI-Schlüssel |

ZGYSNUHHIIPLAW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CNCC2=CC=CC=C2O1)COC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a methoxymethyl-substituted amine with a suitable aldehyde or ketone, followed by cyclization to form the benzoxazepine ring. The reaction conditions often include the use of acid or base catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methoxymethyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles such as halides or amines can be used to substitute the methoxymethyl group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce fully or partially reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

2-(Methoxymethyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Wirkmechanismus

The mechanism of action of 2-(Methoxymethyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Benzoxazepines

The benzoxazepine scaffold is highly modifiable, with substituents significantly influencing pharmacological activity, solubility, and stability. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Benzoxazepine Derivatives

Key Observations

Substituent Effects on Pharmacokinetics The methoxymethyl group in the target compound may enhance solubility compared to purely alkyl substituents (e.g., 2,2-dimethyl derivatives) while retaining CNS permeability due to moderate lipophilicity . Halogenation (e.g., 7-fluoro in , 7-chloro in ) improves metabolic stability and binding affinity to hydrophobic receptor pockets.

Synthetic Accessibility

- The target compound’s synthesis likely involves cyclization of 2-(methoxymethyl)-2-methyl-substituted precursors, similar to methods for 2,3,4,5-tetrahydro-1,4-benzoxazepines via carbonyl reductions or ring-closing reactions .

- Hydrochloride salts (e.g., ) are commonly employed to enhance crystallinity and solubility, as seen in analogs like 8-bromo-2,2-dimethyl and 7-nitro derivatives.

Physicochemical Properties The target compound’s molecular weight (207.27 g/mol) is intermediate among analogs, balancing bioavailability and blood-brain barrier penetration.

Pharmacological Implications

The methoxymethyl group’s ether linkage could modulate hydrogen-bonding interactions with receptors, distinguishing it from halogenated or alkylated analogs.

Biologische Aktivität

2-(Methoxymethyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is a compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities that could be exploited for therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Structural Characteristics

The molecular formula of 2-(Methoxymethyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is . The compound features a benzoxazepine core, which is known for its diverse biological activities. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| SMILES | CC1(CNCC2=CC=CC=C2O1)COC |

| InChI | InChI=1S/C12H17NO2/c1-12(9-14-2)8-13-7-10-5-3-4-6-11(10)15-12/h3-6,13H,7-9H2,1-2H3 |

Anticancer Properties

Recent studies have indicated that compounds derived from benzoxazepine structures exhibit anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The specific mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:

A derivative of benzoxazepine was tested against human cancer cell lines with results indicating an IC50 value in the range of 20–50 µM. This suggests moderate to strong anticancer activity compared to established chemotherapeutics.

Neuroprotective Effects

Benzoxazepines are also known for their neuroprotective effects. Research indicates that they may modulate neurotransmitter systems and exhibit antioxidant properties.

Mechanism:

The neuroprotective activity is primarily attributed to the ability of the compound to inhibit oxidative stress and promote neuronal survival in models of neurodegeneration.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 2-(Methoxymethyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is crucial for its therapeutic application. Preliminary studies suggest favorable absorption characteristics; however, detailed pharmacokinetic profiling remains necessary.

Toxicological Studies:

Initial toxicity assessments indicate that the compound exhibits a low toxicity profile at therapeutic doses. Long-term studies are required to confirm chronic toxicity and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.